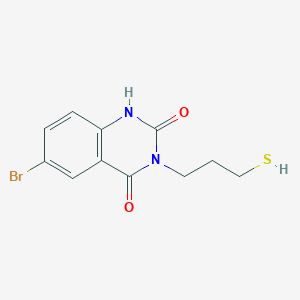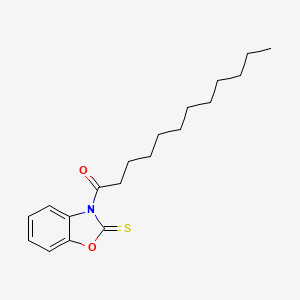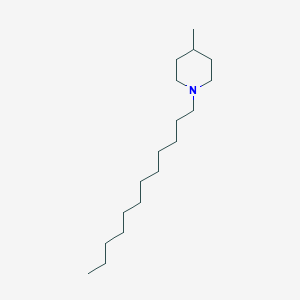
1-Dodecyl-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-4-methylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic amines that play a significant role in various chemical and pharmaceutical applications. The compound this compound is characterized by a long dodecyl chain attached to the nitrogen atom of the piperidine ring, along with a methyl group at the fourth position. This structural configuration imparts unique properties to the compound, making it valuable in different scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Dodecyl-4-methylpiperidine can be synthesized through various methods. One common approach involves the alkylation of 4-methylpiperidine with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of advanced separation techniques, such as chromatography, further aids in obtaining the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dodecyl-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and mild acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, and polar aprotic solvents.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-Dodecyl-4-methylpiperidine finds applications in multiple scientific research areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Dodecyl-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound’s long hydrophobic dodecyl chain allows it to interact with lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Piperidine: A basic six-membered heterocyclic amine with a wide range of applications in pharmaceuticals and organic synthesis.
4-Methylpiperidine: A methyl-substituted piperidine with similar chemical properties but lacking the long dodecyl chain.
1-Dodecylpiperidine: A compound with a similar long hydrophobic chain but without the methyl group at the fourth position.
Uniqueness: 1-Dodecyl-4-methylpiperidine stands out due to the combination of the long dodecyl chain and the methyl group at the fourth position. This unique structure imparts distinct physicochemical properties, making it valuable in specific applications where both hydrophobicity and steric effects are crucial.
Propriétés
Numéro CAS |
152720-70-2 |
|---|---|
Formule moléculaire |
C18H37N |
Poids moléculaire |
267.5 g/mol |
Nom IUPAC |
1-dodecyl-4-methylpiperidine |
InChI |
InChI=1S/C18H37N/c1-3-4-5-6-7-8-9-10-11-12-15-19-16-13-18(2)14-17-19/h18H,3-17H2,1-2H3 |
Clé InChI |
DITCUBDNORXKGS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1CCC(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


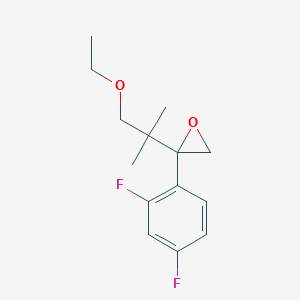
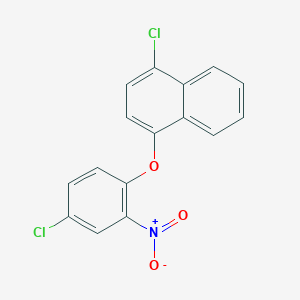
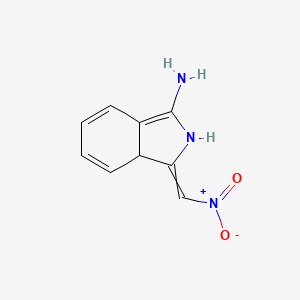
![Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione](/img/structure/B14265852.png)
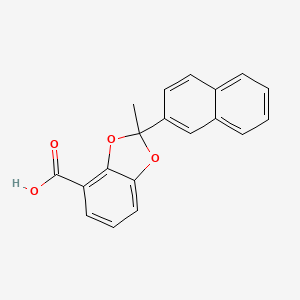
![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
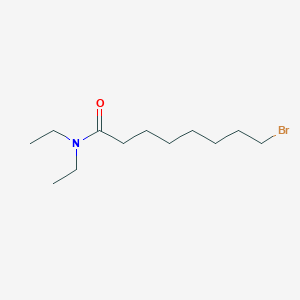
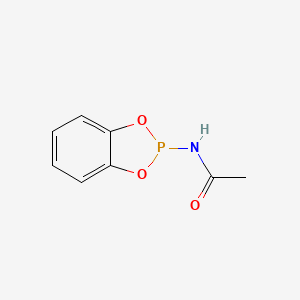

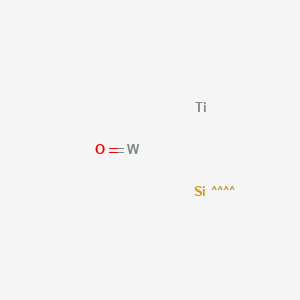
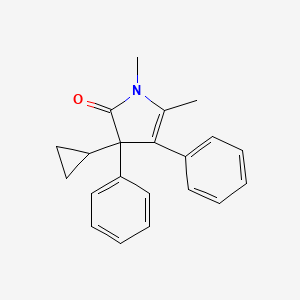
![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
